(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione
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Overview
Description
Eupenifeldin is a cytotoxic bistropolone isolate derived from the fungus Eupenicillium brefeldianum . It is known for its unique pentacyclic structure and significant biological activities, including anticancer, antifungal, and antimalarial properties . The compound’s molecular formula is C33H40O7, and it has a molar mass of 548.676 g·mol−1 .
Preparation Methods
Eupenifeldin is typically isolated from cultures of Eupenicillium brefeldianum through extraction and crystallization processes . The synthetic routes for eupenifeldin involve complex biosynthetic pathways, including the use of novel enzymes and unusual enzymatic reactions . Industrial production methods focus on optimizing the fermentation conditions of Eupenicillium brefeldianum to maximize yield .
Chemical Reactions Analysis
Eupenifeldin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of eupenifeldin, which are studied for their enhanced biological activities .
Scientific Research Applications
Eupenifeldin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying bistropolone structures and their reactivity.
Medicine: The compound is being explored for its potential as an anticancer agent, particularly in ovarian cancer models.
Industry: Eupenifeldin is used in the development of local drug delivery systems for cancer treatment.
Mechanism of Action
Eupenifeldin exerts its effects through multiple mechanisms. It induces cytotoxicity in cancer cells by activating caspases and promoting autophagy . The compound also interacts with molecular targets involved in ferroptosis, although this pathway is not fully validated . The induction of autophagy contributes significantly to its cytotoxic mechanism .
Comparison with Similar Compounds
Eupenifeldin is compared with other similar compounds such as pycnidione and neosetophomone B . These compounds share structural similarities but differ in their biological activities and mechanisms of action. Eupenifeldin is unique due to its potent cytotoxic effects and its ability to induce autophagy . Other similar compounds include xenovulene B and 4-hydroxyxenovulene B, which also exhibit bioactive properties .
Properties
CAS No. |
151803-45-1 |
---|---|
Molecular Formula |
C33H40O7 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(1S,3S,4S,14R,17E,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione |
InChI |
InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)/b8-7+/t20-,21-,30-,32-,33-/m0/s1 |
InChI Key |
BWTQHPFSWXJOGP-YLLNCWMYSA-N |
Isomeric SMILES |
CC1=C2C[C@H]3C[C@@H]([C@@]4([C@@H](CC5=C(C=C(C(=O)C=C5O4)O)C)CC(/C=C/C[C@@]3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Canonical SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Synonyms |
EUPENIFELDIN |
Origin of Product |
United States |
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